molecular formula C13H13NO5 B572089 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine CAS No. 1246471-43-1

5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine

Cat. No.: B572089
CAS No.: 1246471-43-1
M. Wt: 263.25 g/mol
InChI Key: PJWGTEWPFIMNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine (CAS 1246471-43-1) is a high-purity chemical intermediate of significant interest in medicinal chemistry and oncology research . This compound features a tetrahydropyrido[3,2-d]pyrimidine core structure, a privileged scaffold in drug discovery known for its diverse biological activities . The Boc (tert-butoxycarbonyl) protecting group is a critical feature, allowing for further synthetic manipulation to create novel target molecules . Researchers are actively exploring tetrahydropyridopyrimidine derivatives as potent inhibitors of key biological targets. Notably, related analogs have been identified as inhibitors of VCP/p97, a protein critical for protein degradation pathways, showing promising in vitro and in vivo efficacy in models of Acute Myeloid Leukemia (AML) . Other derivatives have been investigated as extracellular signal-regulated kinase 2 (Erk2) inhibitors and microtubule targeting agents, highlighting the versatility of this chemical scaffold in developing therapeutics for cancer and other diseases . Supplied with a purity of 97% or higher and a 1260-day shelf life, this reagent is ideal for advanced synthesis programs . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1246471-43-1

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

1-(4-nitrophenyl)-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H13NO5/c15-11-5-7-13(8-6-11,12(16)17)9-1-3-10(4-2-9)14(18)19/h1-4H,5-8H2,(H,16,17)

InChI Key

PJWGTEWPFIMNPV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)SC

Canonical SMILES

C1CC(CCC1=O)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Late-Stage Boc Protection

For substrates sensitive to early-stage protection:

  • Synthesize 2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine via Pd-catalyzed C-N coupling.

  • Treat with Boc anhydride (1.1 eq) and DMAP (0.1 eq) in CH₂Cl₂ at 0°C→25°C.

Yield : 94% (HPLC purity >99%)

Methylthio Group Introduction

Two methods prevail:
A. Nucleophilic Displacement :

  • React 2-chloro precursor with NaSMe in DMF at 60°C (76% yield).
    B. Thiol-Methylation :

  • Treat 2-mercapto derivative with Mel/K₂CO₃ in acetone (88% yield).

Comparative Analysis of Synthetic Methods

ParameterThree-ComponentMicrowavePost-Functionalization
Total Yield (%)828994
Time30 min2 min4 hours
Purity (HPLC)95%99%99%
Scalability100 g scale<10 g50 g scale

Microwave methods excel in speed but face scalability limits, while post-functionalization offers highest purity for pharmaceutical applications.

Characterization and Quality Control

Critical analytical data for batch validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 2.56 (s, 3H, SMe), 3.02-3.15 (m, 2H, CH₂), 3.82-3.90 (m, 2H, CH₂), 4.12 (br s, 1H, NH).

  • HPLC : RT = 6.72 min (C18, 60% MeCN/H₂O), purity ≥98%.

  • MS (ESI+) : m/z 282.4 [M+H]⁺ (calc. 281.37).

Industrial-Scale Considerations

Accela ChemBio's pilot process highlights:

  • Cost Drivers : Boc anhydride (43% raw material cost), catalyst reuse (5 cycles max).

  • Environmental Factors : E-factor = 18.2 (solvent waste dominant).

  • Safety : Exothermic Boc protection requires jacketed reactors with <5°C/min heating .

Chemical Reactions Analysis

Types of Reactions

5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrido[3,2-d]pyrimidine core can be reduced under hydrogenation conditions using a catalyst such as palladium on carbon.

    Substitution: The Boc protecting group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrido[3,2-d]pyrimidine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines, including 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine, exhibit notable anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines through different mechanisms:

  • Inhibition of Kinases : Compounds within this class have shown effectiveness against key cancer targets such as tyrosine kinases and phosphatidylinositol-3 kinase. For instance, studies have demonstrated that certain derivatives can inhibit the growth of prostate and colon cancer cells more effectively than traditional chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer efficacy is often linked to the inhibition of dihydrofolate reductase and other critical enzymes involved in tumor growth and proliferation. For example, specific derivatives have been shown to possess IC50_{50} values significantly lower than that of established drugs in various cancer models .

Antibacterial Properties

The compound has also been investigated for its antibacterial effects. Pyrido[3,2-d]pyrimidines have demonstrated activity against several bacterial strains, suggesting potential applications in treating infections where antibiotic resistance is a concern .

CNS Activity

Emerging data suggest that derivatives may possess central nervous system (CNS) activity. Some studies report anticonvulsant effects and potential applications in treating neurological disorders . The structure-activity relationship indicates that modifications at specific positions can enhance CNS penetration and efficacy.

Case Study 1: Antitumor Efficacy

A study focused on a series of pyrido[3,2-d]pyrimidine derivatives found that specific substitutions at the C-5 and C-7 positions significantly enhanced anticancer activity against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines. For example:

  • Compound with a carbonyl group at C-2 exhibited the highest potency with an IC50_{50} value of 0.3 μM against HepG-2 cells.
  • Structural modifications led to variations in activity profiles across different cancer types, highlighting the importance of chemical structure in therapeutic efficacy .

Case Study 2: Antitubercular Activity

Another investigation into the antitubercular properties of pyrido[3,4-d]pyrimidine derivatives revealed promising results. Specific compounds demonstrated minimal inhibitory concentrations (MICs) as low as 0.16 μg/mL against Mycobacterium tuberculosis strains. This suggests that the scaffold could be further optimized for developing new anti-TB agents .

Summary Table of Applications

ApplicationActivity TypeKey Findings
AnticancerInhibition of kinasesEffective against prostate and colon cancers
AntibacterialBroad-spectrum activityActive against resistant bacterial strains
CNS ActivityAnticonvulsantPotential for treating neurological disorders
AntitubercularInhibitory activityMICs as low as 0.16 μg/mL against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

The pyridopyrimidine scaffold’s biological activity is highly sensitive to ring fusion positions and saturation:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine (saturated) 5-Boc, 2-SCH₃ Kinase inhibition, antimicrobial agents
2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine (saturated) 2-OCH₃ Erk2 inhibition
7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine (saturated) 7-Benzyl, 4-Cl, 2-SCH₃ Anticancer research
2,4-Diamino-5,6-methylene-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine (methylene bridge) 2,4-NH₂, 5,6-CH₂ Synthetic intermediate

Key Observations :

  • Ring Fusion Position : Pyrido[3,2-d] vs. [3,4-d] alters steric and electronic profiles. For example, Erk2 inhibitors favor [3,4-d] fusion for optimal binding .
  • Saturation : Saturated cores (5,6,7,8-tetrahydro) improve solubility and reduce metabolic degradation compared to aromatic analogues .

Substituent Effects

a) Protective Groups (Boc vs. Others)
  • The Boc group in the target compound enhances amine stability during synthesis, whereas benzyl or acetyl groups (e.g., in 7-benzyl derivatives) may alter target selectivity .
  • Methylthio (-SCH₃) : Present in both the target compound and 7-benzyl-4-chloro analogue , this group enhances lipophilicity and may participate in hydrophobic interactions with protein targets .
b) Functional Group Modifications

    Biological Activity

    5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine (CAS# 1246471-43-1) is a heterocyclic compound with significant potential in medicinal chemistry. It features a pyrido[3,2-d]pyrimidine core structure and is notable for its biological activity and applications in drug development. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

    • Molecular Formula : C13H19N3O2S
    • Molecular Weight : 281.37 g/mol
    • Boiling Point : Approximately 411.7 °C
    • Storage Conditions : Recommended at 2-8 °C

    Synthesis Methods

    The synthesis of this compound typically involves several key steps:

    • Formation of the Pyrido[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving precursors such as 2-aminopyridine and suitable aldehydes or ketones.
    • Introduction of the Methylthio Group : A methylthiolating agent like methylthiol is used in nucleophilic substitution reactions.
    • Boc Protection : The amine functionality is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation.

    Therapeutic Applications

    Recent studies have highlighted several therapeutic potentials for this compound:

    • Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer types by targeting specific pathways involved in cell proliferation and survival. For instance, derivatives of pyrido[3,2-d]pyrimidines have been reported to inhibit the ephrin receptor family overexpressed in certain cancers .
    • Inhibition of Kinase Activity : Research indicates that pyrido[3,4-d]pyrimidines can act as inhibitors of various kinases implicated in cancer progression. The mechanism often involves binding to the ATP-binding site of these kinases .
    • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against pathogenic bacteria and fungi, suggesting their potential use in treating infectious diseases .

    Case Study 1: Anticancer Activity

    A recent study evaluated a series of pyrido[3,2-d]pyrimidine derivatives for their anticancer properties. The results indicated that compounds with a methylthio group exhibited enhanced activity against cancer cell lines compared to their non-methylated counterparts. Specifically, one derivative demonstrated a four-fold increase in potency against the N8-methylated analogues .

    Case Study 2: Kinase Inhibition

    Another investigation focused on the kinase inhibitory effects of pyrido[3,4-d]pyrimidines. The study utilized structure-based design to develop compounds that effectively inhibited p21-activated kinases (PAKs), which are crucial in various cellular processes including cell cycle regulation and apoptosis . The findings suggest that this compound could serve as a scaffold for developing selective PAK inhibitors.

    Comparative Analysis with Similar Compounds

    Compound NameKey FeaturesBiological Activity
    This compoundBoc-protected amine; methylthio groupAnticancer; kinase inhibition
    2-(Methylthio)pyrido[3,2-d]pyrimidineLacks Boc protection; simpler structureModerate anticancer activity
    5-Boc-2-(methylthio)-pyrimidineLacks tetrahydropyrido ring; less complexLower potency compared to tetrahydropyrido derivatives

    Q & A

    Basic: What are the common synthetic routes for 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine?

    Answer:
    The synthesis typically involves multi-step protocols starting with functionalized pyrimidine or pyridine precursors. Key steps include:

    • Core formation : Cyclization of mercapto-pyrimidine derivatives with α,β-unsaturated ketones (e.g., uses mercapto-4-hydroxy-6-amino pyrimidine and substituted ketones) .
    • Protection/functionalization : Introduction of the Boc (tert-butoxycarbonyl) group via standard protection chemistry, often under anhydrous conditions. The methylthio group may be introduced via nucleophilic substitution or thiolation reactions .
    • Purification : Recrystallization (e.g., methanol/water mixtures) or chromatography to isolate the final product.

    Characterization : Confirm structure via 1H^1H/13C^{13}C NMR, FT-IR, and mass spectrometry. For example, highlights NMR as critical for verifying substituent positions in similar pyridopyrimidines .

    Advanced: How can synthetic yields be optimized for this compound, particularly in scaling reactions?

    Answer:
    Key variables to optimize include:

    • Reagent stoichiometry : Excess reagents (e.g., α,β-unsaturated ketones) may drive cyclization to completion ( reports 55–75% yields via controlled stoichiometry) .
    • Catalysis : Use phase-transfer catalysts or Lewis acids (e.g., ZnCl2_2) to enhance reaction rates. demonstrates bromination efficiency improvements using catalysts .
    • Temperature/pH control : Maintain mild conditions (e.g., room temperature for thiolation steps) to avoid Boc-group deprotection.
    • Scalability : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., ethanol) without compromising yield.

    Troubleshooting : Monitor intermediates via TLC/HPLC to identify side products (e.g., over-oxidation of methylthio groups).

    Basic: What spectroscopic techniques are essential for characterizing this compound?

    Answer:

    • 1H^1H NMR : Identify protons on the tetrahydropyrido ring (δ 1.5–3.0 ppm) and Boc-group tert-butyl protons (δ 1.2–1.4 ppm).
    • 13C^{13}C NMR : Confirm carbonyl carbons (Boc group: ~155 ppm) and aromatic carbons in the pyrimidine ring (~150–160 ppm) .
    • FT-IR : Detect C=O (Boc, ~1700 cm1^{-1}) and C-S (methylthio, ~650 cm1^{-1}) stretches.
    • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for sulfur-containing fragments.

    Advanced tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the fused pyrido-pyrimidine system.

    Advanced: How can computational methods guide the design of analogs with improved bioactivity?

    Answer:

    • Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., used docking to prioritize antioxidant candidates) .
    • QSAR modeling : Correlate substituent effects (e.g., methylthio vs. chloro groups) with biological data from analogs (’s table compares structural variations and activities) .
    • MD simulations : Assess stability of ligand-target complexes over time, identifying key interactions (e.g., hydrogen bonds with the pyrimidine ring).

    Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition or antioxidant activity tests).

    Basic: What biological assays are typically used to evaluate this compound’s activity?

    Answer:

    • Antioxidant assays : DPPH radical scavenging or FRAP ( evaluated pyridopyrimidine derivatives using these methods) .
    • Enzyme inhibition : Kinase or protease inhibition assays, monitoring IC50_{50} values.
    • Cellular assays : Cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., NO production in macrophages).

    Advanced note : For receptor-targeted studies, use SPR (surface plasmon resonance) to measure binding kinetics.

    Advanced: How to resolve contradictions in reported biological activities of structural analogs?

    Answer:

    • Meta-analysis : Compare assay conditions (e.g., ’s table shows how substituents like 4-chlorophenyl vs. methyl groups alter activity) .
    • Control experiments : Verify purity of compounds (HPLC >95%) to rule out impurity-driven effects.
    • Mechanistic studies : Use gene expression profiling or proteomics to identify off-target effects.

    Example : If analog A shows antibacterial activity in one study but not another, test both under identical conditions (e.g., bacterial strain, concentration) .

    Basic: What are the storage and stability considerations for this compound?

    Answer:

    • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the methylthio group.
    • Stability : Monitor via periodic HPLC; the Boc group may hydrolyze under acidic/humid conditions. ’s SDS recommends dry, cool environments for similar compounds .

    Handling : Use gloveboxes for moisture-sensitive steps (e.g., Boc deprotection).

    Advanced: What strategies can mitigate toxicity in preclinical studies of related pyridopyrimidines?

    Answer:

    • Metabolic profiling : Use LC-MS to identify toxic metabolites (e.g., sulfoxide derivatives from methylthio oxidation).
    • Prodrug design : Mask reactive groups (e.g., replace methylthio with a protected thiol).
    • In silico toxicity prediction : Tools like ProTox-II can flag potential hepatotoxicity or mutagenicity early .

    Case study : highlights purification steps (e.g., chromatography) to remove genotoxic impurities .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.